molecular formula C11H24O2Sn B1612613 Tri-n-propyltin acetate CAS No. 3267-78-5

Tri-n-propyltin acetate

Cat. No.: B1612613
CAS No.: 3267-78-5
M. Wt: 307.02 g/mol
InChI Key: LSBFRYCHYLHPSU-UHFFFAOYSA-M
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Description

Tri-n-propyltin acetate is an organotin compound with the chemical formula C₁₁H₂₄O₂Sn and a molecular weight of 307.02 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three propyl groups attached to a tin atom, which is further bonded to an acetate group.

Preparation Methods

Tri-n-propyltin acetate can be synthesized through several methods. One common synthetic route involves the reaction of bis(tripropyltin) oxide with acetic acid in diethyl ether . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tri-n-propyltin acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.

    Reduction: Reduction reactions can convert this compound to lower oxidation states.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tri-n-propyltin acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Tri-n-propyltin acetate can be compared with other organotin compounds, such as tri-n-butyltin acetate and tri-n-octyltin acetate. While these compounds share similar structural features, they differ in their specific applications and biological activities. This compound is unique due to its specific combination of propyl groups and acetate, which imparts distinct chemical and biological properties .

Similar compounds include:

These compounds are used in various fields, but each has its unique set of properties and applications.

Properties

IUPAC Name

tripropylstannyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFRYCHYLHPSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186344
Record name Stannane, acetoxytripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3267-78-5
Record name Tripropylstannyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3267-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyltin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003267785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, acetoxytripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropyltin acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPROPYLTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8C870403H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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